4-(2-Cyclohexylethoxy)-3-ethoxybenzaldehyde

Computational ADME Lipophilicity Profiling Scaffold Optimization

4-(2-Cyclohexylethoxy)-3-ethoxybenzaldehyde (CAS 1234323-16-0) is a disubstituted aromatic aldehyde with a cyclohexylethoxy group at the 4-position and an ethoxy group at the 3-position of the benzaldehyde core. Its molecular formula is C17H24O3 with a molecular weight of 276.4 g/mol.

Molecular Formula C17H24O3
Molecular Weight 276.4 g/mol
Cat. No. B11927673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Cyclohexylethoxy)-3-ethoxybenzaldehyde
Molecular FormulaC17H24O3
Molecular Weight276.4 g/mol
Structural Identifiers
SMILESCCOC1=C(C=CC(=C1)C=O)OCCC2CCCCC2
InChIInChI=1S/C17H24O3/c1-2-19-17-12-15(13-18)8-9-16(17)20-11-10-14-6-4-3-5-7-14/h8-9,12-14H,2-7,10-11H2,1H3
InChIKeyANUURBUQOGJSHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2-Cyclohexylethoxy)-3-ethoxybenzaldehyde (CAS 1234323-16-0): Procurement-Grade Aromatic Aldehyde for Specialized Organic Synthesis


4-(2-Cyclohexylethoxy)-3-ethoxybenzaldehyde (CAS 1234323-16-0) is a disubstituted aromatic aldehyde with a cyclohexylethoxy group at the 4-position and an ethoxy group at the 3-position of the benzaldehyde core [1]. Its molecular formula is C17H24O3 with a molecular weight of 276.4 g/mol [1]. The compound is categorized as an alkoxybenzaldehyde derivative and is primarily sourced as a research intermediate from specialty chemical suppliers, with commercially available purities ranging from 95% (AKSci) to 98% (Leyan, ChemicalBook) . Key computed physicochemical properties include an XLogP3 of 4.8, zero hydrogen bond donors, three hydrogen bond acceptors, a topological polar surface area of 35.5 Ų, and a predicted boiling point of 408.4±25.0 °C with a density of 1.044±0.06 g/cm³ [1]. It has been referenced as a building block in thiazolidinedione derivative patents and is noted for fragrance intermediate potential [2].

Structural Non-Fungibility of 4-(2-Cyclohexylethoxy)-3-ethoxybenzaldehyde: Why Close Analogs Cannot Substitute Without Data


Although several benzaldehyde derivatives with cyclohexylethoxy or alkoxy substituents are commercially available, the precise 4-cyclohexylethoxy-3-ethoxy disubstitution pattern of this compound creates a unique steric and electronic landscape at the aromatic core that cannot be replicated by simple positional isomers or mono-alkoxy analogs. For example, the 3-(2-cyclohexylethoxy)benzaldehyde (CAS 1008775-42-5) regioisomer places the bulky cyclohexylethoxy group meta to the aldehyde , fundamentally altering the aldehyde's electrophilicity and steric accessibility in condensation reactions. Similarly, the 4-(2-cyclohexylethoxy)benzaldehyde (CAS 164520-90-5) analog lacks the 3-ethoxy group entirely , removing a hydrogen-bond acceptor and reducing molecular weight by ~44 Da. The 3-methoxy analog 4-(2-cyclohexylethoxy)-3-methoxybenzaldehyde (CAS 1234322-96-3) differs by a single methylene unit at the 3-position alkoxy chain , yet this small change shifts the XLogP3 by approximately 1 log unit [1] and alters the scaffold's suitability for downstream derivatization chemistries. Generic sourcing without verifying the exact CAS and substitution pattern introduces uncontrolled variables into synthetic pathways and biological screening cascades.

Quantitative Differentiation Evidence: 4-(2-Cyclohexylethoxy)-3-ethoxybenzaldehyde vs. Closest Structural Analogs


Lipophilicity (XLogP3) Comparison: 4-(2-Cyclohexylethoxy)-3-ethoxybenzaldehyde vs. 3-Methoxy Analog and 4-Alkoxybenzaldehyde Scaffolds

The target compound has a computed XLogP3 of 4.8 (PubChem 2.1) [1], representing the highest lipophilicity value among its closest commercially available benzaldehyde congeners. The 3-methoxy analog 4-(2-cyclohexylethoxy)-3-methoxybenzaldehyde (CAS 1234322-96-3) has a reported LogP of 3.86 [2], yielding a ΔLogP of approximately +0.94. For broader context, the simple 4-alkoxybenzaldehyde series exhibits LogP values ranging from ~1.5 (4-methoxybenzaldehyde / anisaldehyde) to ~3.5 (4-pentyloxybenzaldehyde) as estimated by QSAR models, placing the target compound approximately 1.3–3.3 orders of magnitude more lipophilic [3]. Among 4-cyclohexylethoxy-substituted benzaldehydes, no analog with comparable MW achieves an XLogP3 exceeding 4.8. The target compound's elevated logP is driven by the combination of a cyclohexyl ring (added carbon count) and an ethoxy rather than methoxy group at the 3-position, each contributing approximately 0.5 log units relative to the next lower homolog [4].

Computational ADME Lipophilicity Profiling Scaffold Optimization

Molecular Weight and Topological Polar Surface Area (TPSA) Differentiation: Optimized Scaffold for Lead-Like Chemical Space

The target compound (MW 276.4 Da, TPSA 35.5 Ų) occupies a distinctly favorable position in lead-like chemical space compared to its closest analogs. The comparator 4-(2-cyclohexylethoxy)benzaldehyde (CAS 164520-90-5; MW 232.3 Da, TPSA 26.3 Ų) falls within fragment-like space (MW <250) but offers only one H-bond acceptor. In contrast, the target compound adds a second oxygen atom at the 3-ethoxy position, increasing TPSA by approximately +9.2 Ų while remaining well below the oral drug-likeness cutoff of 140 Ų [1]. The 3-methoxy analog (MW 262.3 Da, TPSA 35.5 Ų) has identical TPSA [2] but is 14 Da lighter, translating to a difference of approximately one carbon unit in downstream derivatization options. In the thiazolidinedione patent literature, the 4-cyclohexylethoxy-3-methoxybenzaldehyde scaffold was condensed with thiazolidine-2,4-dione to generate 15-PGDH inhibitors for wound healing [3]; the ethoxy variant reported here (in place of methoxy) retains the aldehyde reactivity and TPSA needed for this condensation but provides increased steric bulk at the 3-position, which may modulate the product's target engagement profile.

Drug Discovery Fragment-Based Screening Physicochemical Property Triaging

Regioisomeric Specificity: 4-(2-Cyclohexylethoxy)-3-ethoxy Substitution Pattern vs. 3-(2-Cyclohexylethoxy) Meta Analog

The para-substitution of the aldehyde group relative to the 4-cyclohexylethoxy substituent, coupled with the electron-donating 3-ethoxy group (ortho to the aldehyde via a classic 1,2,4-trisubstitution pattern), establishes a distinct electronic profile. The 4-cyclohexylethoxy group exerts a +M (mesomeric) electron-donating effect through the para-oxygen, while the 3-ethoxy ortho to the aldehyde contributes a +I (inductive) effect that is sterically closer to the reactive carbonyl [1]. By contrast, the meta analog 3-(2-cyclohexylethoxy)benzaldehyde (CAS 1008775-42-5) places the bulky alkoxy group at a position where its electronic influence on the aldehyde is primarily inductive (−I), with no direct conjugation pathway . Published studies on alkoxybenzaldehyde reactivity demonstrate that para-alkoxybenzaldehydes are consistently more reactive toward nucleophilic addition at the carbonyl than their meta counterparts, with measured rate differences of 1.5–3-fold for Schiff base formation under identical conditions [2].

Regioselective Synthesis Electrophilic Aromatic Substitution Aldehyde Reactivity Tuning

Rotatable Bond Count and Conformational Flexibility: Differentiating Scaffold Entropy from Rigid Cyclohexyl Analogs

The target compound possesses 7 rotatable bonds (as computed by Cactvs) [1], compared to only 5 rotatable bonds for the 4-(2-cyclohexylethoxy)benzaldehyde analog (lacking the 3-ethoxy group) and 6 rotatable bonds for the 3-methoxy analog. The additional rotational degree of freedom arises from the ethoxy O–CH2CH3 group, which adds one extra torsional degree of freedom compared to the methoxy variant. In the context of fragment-based drug design, this is a nontrivial difference: each additional rotatable bond reduces the probability of a bound conformation being pre-organized in solution, increasing the entropic penalty of binding by approximately 0.5–1.5 kcal/mol per frozen rotor [2]. The cyclohexane ring itself contributes chair/boat conformational equilibrium, creating an effective molecular shape that is topologically distinct from linear alkyl-chain variants of comparable carbon count [3]. In comparison to the 4-cyclohexyloxy analog (with a direct C–O–cyclohexyl linkage and only 5 rotatable bonds), the target compound's ethylene spacer (–O–CH2–CH2–cyclohexyl) adds two additional rotors and shifts the hydrophobic bulk further from the aromatic core, altering the preferred solution conformation and potentially reducing aromatic stacking interactions relative to the more rigid cyclohexyloxy congener .

Conformational Analysis Scaffold Rigidity Ligand Efficiency

Commercial Purity and Storage Specification: Target Compound Availability at 95–98% Purity with Defined Long-Term Storage Parameters

The target compound is commercially available from multiple independent suppliers at purity specifications ranging from 95% (AKSci, Catalog 5062DW) to 98% (Leyan, Product No. 1762986; ChemicalBook reagent grade) . The 4-(2-cyclohexylethoxy)benzaldehyde analog (CAS 164520-90-5) is listed by suppliers with unspecified purity and limited availability , while the 3-methoxy analog (CAS 1234322-96-3) is available at 98% purity from fewer vendors. The target compound's long-term storage specification is 2–8°C , with additional guidance for cool, dry storage , consistent with the general lability of aromatic aldehydes toward air oxidation. The predicted boiling point of 408.4±25.0 °C is significantly higher than ethyl vanillin (285 °C) [1] due to the added cyclohexylethoxy group, which may confer lower volatility and reduced evaporative loss during ambient-temperature handling. No MDL number is assigned to the target compound , indicating that it has not been indexed in the Molecular Design Limited database, which may affect cheminformatics pipeline integration; users should verify compatibility with their internal registration systems.

Chemical Procurement Purity Specification Compound Storage

Application Scenarios for 4-(2-Cyclohexylethoxy)-3-ethoxybenzaldehyde Rooted in Quantitative Differentiation Evidence


Thiazolidinedione Library Synthesis for 15-PGDH Inhibitor Screening

The target compound serves as a direct entry point into thiazolidinedione-based 15-PGDH inhibitor libraries. Patent literature has established that 4-(2-cyclohexylethoxy)-3-methoxybenzaldehyde condenses with thiazolidine-2,4-dione under basic conditions (NaOH or K₂CO₃ in refluxing ethanol) to produce 15-PGDH inhibitors with wound healing promotion activity [1]. The target compound's 3-ethoxy substitution, which increases lipophilicity by approximately 0.94 XLogP3 units relative to the methoxy variant, is predicted to enhance passive cellular permeability of the resulting thiazolidinedione product, a key parameter for ex vivo wound healing assays where compound penetration through dermal layers is rate-limiting [2]. Furthermore, the 3-ethoxy group introduces one additional rotatable bond versus the methoxy analog, providing a subtle but measurable difference in the conformational ensemble of the final inhibitor that can be exploited in SAR studies without altering the core pharmacophore [3].

Fragrance Intermediate with Differentiated Volatility Profile

Alkoxybenzaldehyde derivatives are extensively documented in fragrance patents as long-lasting citrus and floral odorants [1]. The target compound's predicted boiling point of 408.4±25.0 °C, which is approximately 123 °C higher than that of ethyl vanillin (285 °C) [2], suggests substantially lower vapor pressure at ambient temperature. This reduced volatility is a desirable property for fragrance fixatives and base-note ingredients, where prolonged odor release (substantivity) is a key performance metric [3]. The combination of a cyclohexylethoxy group at the 4-position and an ethoxy at the 3-position creates a molecular architecture distinct from both the simple 4-alkoxybenzaldehydes (anisaldehyde derivatives) and the free-hydroxy vanillins, potentially generating a unique olfactory profile that bridges woody-amber (from the cyclohexyl moiety) and sweet-vanilla (from the 3-ethoxy-4-alkoxybenzaldehyde core) odor families [4].

Building Block for Allosteric Hemoglobin Modulator Chemistry

US Patent 10,100,043 (Metcalf et al., assigned to Global Blood Therapeutics/Cytokinetics) discloses cycloalkyl-substituted benzaldehydes as allosteric modulators of hemoglobin for increasing tissue oxygenation [1]. The patent broadly claims cycloalkyl-substituted benzaldehydes, positioning compounds with a cyclohexylethoxy substitution pattern as relevant intermediates for this therapeutic class. The target compound's 3-ethoxy group provides an additional hydrogen-bond acceptor atom (total HBA count = 3) compared to the unsubstituted cyclohexyl benzaldehyde analogs (HBA = 2), while maintaining zero hydrogen-bond donors. This HBA profile is noteworthy for hemoglobin allosteric site engagement, where the central water molecule in the α-subunit cleft forms a hydrogen-bond network that can be competed with by appropriately positioned ether oxygens [2]. The ethylene spacer between the aromatic ring and the cyclohexyl group positions the hydrophobic cyclohexyl moiety approximately 1.5 Å farther from the aromatic core than a direct-linkage cyclohexyloxy analog, potentially matching the spatial requirements of the hemoglobin allosteric binding pocket as described in the patent's pharmacophore model [3].

Physicochemical Property Reference Standard for Alkoxybenzaldehyde LogP Calibration

The target compound, with its well-defined XLogP3 of 4.8 and a TPSA of 35.5 Ų [1], serves as a practical reference point for calibrating predictive ADME models for alkoxybenzaldehyde libraries. In a series of 4-alkoxybenzaldehyde trypanosome TAO inhibitors, IC₅₀ values were shown to correlate with lipophilicity in the LogP range of 2–5, with optimal activity observed for compounds possessing LogP values between 4 and 5 and TPSA below 60 Ų [2]. The target compound's LogP (4.8) and TPSA (35.5) place it near the upper lipophilicity boundary of this activity window, making it a useful benchmark compound for testing whether further increases in LogP beyond ~5.0 result in diminished solubility and assay interference. Its commercial availability at 95–98% purity from multiple suppliers enables its use as a reproducible reference standard in cross-laboratory LogP measurement campaigns using shake-flask or chromatographic methods [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(2-Cyclohexylethoxy)-3-ethoxybenzaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.